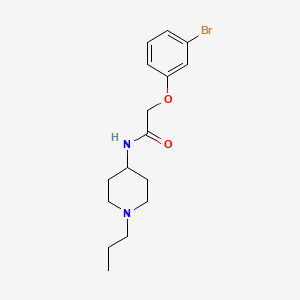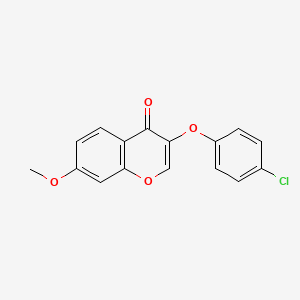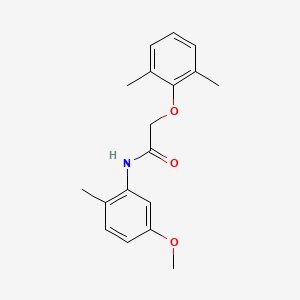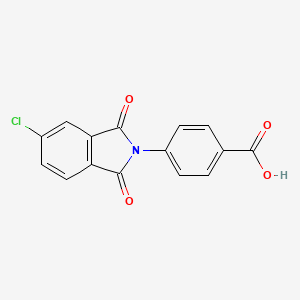
(3-bromo-4-methoxyphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromo-4-methoxyphenyl)(phenyl)methanone, commonly known as Bromo-Methoxy-Phenyl-Phenyl-Methanone (Bromo-OMe-PPM), is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound belongs to the family of aryl ketones and is widely used in various research studies to investigate its mechanism of action and potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of Bromo-OMe-PPM is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that are involved in inflammation and pain. In addition, the compound has been shown to modulate the activity of the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Bromo-OMe-PPM has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain by inhibiting the activity of the COX-2 enzyme. In addition, the compound has been shown to modulate the activity of the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood and behavior. The compound has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Bromo-OMe-PPM has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. In addition, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations as well. The compound is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied in human clinical trials, which limits its potential applications in the field of medicine.
Orientations Futures
There are several future directions for the study of Bromo-OMe-PPM. One potential direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the compound's potential use in the treatment of depression and anxiety disorders. In addition, further studies are needed to investigate the compound's potential anti-cancer properties and its mechanism of action. Overall, Bromo-OMe-PPM has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of Bromo-OMe-PPM involves the reaction of 3-bromo-4-methoxybenzaldehyde with benzyl magnesium chloride in the presence of a catalyst such as copper iodide. The resulting product is then treated with acetic anhydride to form the final product, Bromo-OMe-PPM. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
Bromo-OMe-PPM has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, the compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
(3-bromo-4-methoxyphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPFOQDTPIYOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxybenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)

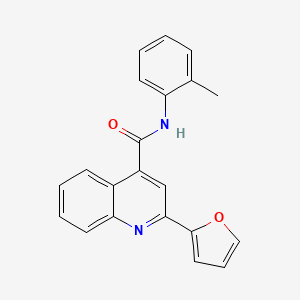

![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
